Triacontanol
Overview
Description
Triacontanol: 1-triacontanol , melissyl alcohol , or myricyl alcohol ) is a fatty alcohol with the chemical formula C30H62O. It is found naturally in plant cuticle waxes and beeswax . This compound has gained attention for its remarkable effects on plant growth and development.
Mechanism of Action
Target of Action
1-Triacontanol primarily targets plant cells, where it acts as an endogenous plant growth regulator . It facilitates numerous plant metabolic activities leading to better growth and development .
Mode of Action
1-Triacontanol interacts with its targets by enhancing the rates of photosynthesis, protein biosynthesis, the transport of nutrients in a plant, and enzyme activity . It also reduces complex carbohydrates among many other purposes . The fatty alcohol appears to increase the physiological efficiency of plant cells and boost the potential of the cells responsible for the growth and maturity of a plant .
Biochemical Pathways
1-Triacontanol affects several biochemical pathways in plants. It has been reported to increase the growth of plants by enhancing the rates of photosynthesis and protein biosynthesis . It also plays essential roles in alleviating the stress-accrued alterations in crop plants via modulating the activation of the stress tolerance mechanisms .
Pharmacokinetics
The pharmacokinetics of 1-Triacontanol have been studied in animals such as beagles . An accurate, sensitive, and selective gas chromatography-tandem mass spectrometry method was developed and validated for the quantification of 1-Triacontanol in beagle plasma . .
Result of Action
The result of 1-Triacontanol’s action is improved plant growth and development. It has been reported to increase the dry weight, protein, and chlorophyll contents of rice seedlings . Moreover, it plays essential roles in alleviating the stress-accrued alterations in crop plants via modulating the activation of the stress tolerance mechanisms .
Action Environment
The action of 1-Triacontanol can be influenced by environmental factors. For example, it has been shown to increase the stomatal conductance that may facilitate the CO2 diffusion into the stomata . This suggests that the efficacy of 1-Triacontanol can be influenced by environmental conditions such as light intensity and CO2 concentration.
Biochemical Analysis
Biochemical Properties
1-Triacontanol has been reported to increase the growth of plants by enhancing the rates of photosynthesis, protein biosynthesis, the transport of nutrients in a plant, and enzyme activity . It appears to increase the physiological efficiency of plant cells and boost the potential of the cells responsible for the growth and maturity of a plant .
Cellular Effects
1-Triacontanol has a significant impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . In tomato plants, the treatment of 1-Triacontanol increases the dry leaf weight and inhibited the photosynthesis by 27% in dry leaves .
Molecular Mechanism
It is known to exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that 1-Triacontanol can increase protein formation and rapid cell division .
Transport and Distribution
It is known that 1-Triacontanol is found in various plant species as a minor component of the epicuticular wax .
Subcellular Localization
It is known that 1-Triacontanol can increase the physiological efficiency of plant cells .
Preparation Methods
a. Extraction from Beeswax: Triacontanol can be extracted from beeswax, which contains high levels of this compound. The process involves saponification of beeswax to yield fatty acid sodium salts and this compound. Subsequent solvent extraction and purification steps lead to the isolation of pure this compound .
b. Synthesis: Another method involves synthesizing this compound directly. While this approach is less common, it can be achieved by converting higher alcohols (such as palmityl alcohol) into this compound through chemical reactions .
Chemical Reactions Analysis
Triacontanol is not extensively studied in terms of chemical reactions it is known to undergo various transformations, including oxidation, reduction, and substitution reactions Common reagents and conditions for these reactions remain an area of ongoing research
Scientific Research Applications
a. Plant Growth Stimulant: Triacontanol acts as a potent plant growth promoter. When applied to crops, it enhances photosynthesis, increases chlorophyll content, and improves cell membrane permeability. It also boosts starch and enzyme activity, leading to better overall growth and increased yields. It has been successfully used in rice, soybeans, maize, and other crops .
b. Stress Tolerance Mechanisms: this compound plays a role in alleviating stress-induced alterations in plants. By modulating stress tolerance mechanisms, it helps crops withstand adverse conditions, such as cold and drought. Its application can lead to improved crop quality and yield.
Comparison with Similar Compounds
Triacontanol stands out due to its unique properties. While there are related compounds (such as C28 and C32 alcohols) found in beeswax, this compound’s specific effects on plant growth set it apart. Further comparative studies could shed light on its distinctiveness.
Properties
IUPAC Name |
triacontan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H62O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31/h31H,2-30H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REZQBEBOWJAQKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H62O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
67905-26-4 (aluminum salt) | |
Record name | Myricyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5029188 | |
Record name | 1-Triacontanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5029188 | |
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Molecular Weight |
438.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Slightly beige powder; [Acros Organics MSDS] | |
Record name | 1-Triacontanol | |
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URL | https://haz-map.com/Agents/15727 | |
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CAS No. |
593-50-0 | |
Record name | 1-Triacontanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=593-50-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Myricyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Triacontanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405588 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1-Triacontanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402492 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1-Triacontanol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Triacontanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5029188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triacontan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.905 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-TRIACONTANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/767RD0E90B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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